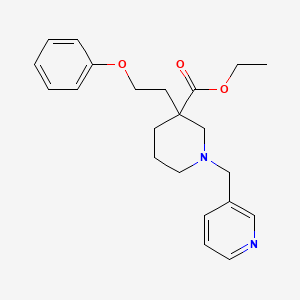
ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate, also known as EPPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPPC is a piperidine derivative that has shown promising results in various studies, particularly in the areas of neuroprotection and antitumor activity.
作用机制
The mechanism of action of ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate is not fully understood, but studies have suggested that it may act through multiple pathways. ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has been shown to inhibit the activity of enzymes involved in oxidative stress and inflammation, such as cyclooxygenase-2 and inducible nitric oxide synthase. ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has also been shown to induce cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects
ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and antitumor activity, ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has been shown to have anti-inflammatory, antioxidant, and antiplatelet effects. ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has also been shown to improve cognitive function and memory in animal studies.
实验室实验的优点和局限性
One advantage of using ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate in lab experiments is its high purity, which allows for accurate and reproducible results. ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate is also relatively easy to synthesize, making it readily available for research. However, one limitation of using ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate is its limited solubility in water, which can make it difficult to administer in certain experiments.
未来方向
There are several potential future directions for ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate research. One area of focus could be on developing more efficient synthesis methods to improve the yield and purity of ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate. Another area of research could be on exploring the potential therapeutic applications of ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate in other areas, such as cardiovascular disease and diabetes. Additionally, further studies could be conducted to elucidate the mechanism of action of ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate and to identify potential drug targets.
合成方法
The synthesis of ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate involves the reaction of 3-pyridinemethanol with 2-phenoxyethanol, followed by the addition of ethyl 3-bromopropionate and sodium hydride. The resulting compound is then purified through column chromatography to obtain ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate in high purity.
科学研究应用
Ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has been extensively studied for its potential therapeutic applications. One area of research has focused on its neuroprotective effects. Studies have shown that ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate can protect neurons from oxidative stress and reduce inflammation, making it a potential treatment for neurodegenerative diseases such as Alzheimer's and Parkinson's. ethyl 3-(2-phenoxyethyl)-1-(3-pyridinylmethyl)-3-piperidinecarboxylate has also been shown to have antitumor activity, inhibiting the growth and proliferation of cancer cells in vitro and in vivo.
属性
IUPAC Name |
ethyl 3-(2-phenoxyethyl)-1-(pyridin-3-ylmethyl)piperidine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N2O3/c1-2-26-21(25)22(12-15-27-20-9-4-3-5-10-20)11-7-14-24(18-22)17-19-8-6-13-23-16-19/h3-6,8-10,13,16H,2,7,11-12,14-15,17-18H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMWHAXFLNITRV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CCCN(C1)CC2=CN=CC=C2)CCOC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{1-[5-methyl-1-(2-pyridinyl)-1H-pyrazol-4-yl]ethyl}-N'-[4-(trifluoromethyl)phenyl]urea](/img/structure/B6040712.png)
![2-{1-cyclopentyl-4-[(3,5-dimethyl-1H-indol-2-yl)methyl]-2-piperazinyl}ethanol](/img/structure/B6040731.png)
![5-[(2-benzoyl-1H-indol-3-yl)methylene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B6040735.png)
![[1-(5-methoxy-2-furoyl)-3-piperidinyl][4-(trifluoromethyl)phenyl]methanone](/img/structure/B6040754.png)
![2-[1-(2-chloro-4-fluorobenzyl)-3-oxo-2-piperazinyl]-N-methyl-N-[(1-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B6040755.png)
![2-(allylamino)-N-[(6-hydroxypyrimidin-4-yl)methyl]benzamide](/img/structure/B6040760.png)
![[1-(2,5-dimethoxy-4-methylbenzyl)propyl]amine hydrochloride](/img/structure/B6040767.png)
![2-[(2-methoxyphenyl)amino]-6-methyl-4(3H)-pyrimidinone](/img/structure/B6040774.png)
![N-(3-chloro-4-methoxyphenyl)-3-{1-[3-(3,5-dimethyl-4-isoxazolyl)propanoyl]-3-piperidinyl}propanamide](/img/structure/B6040780.png)
![4-({2-[(2-chloro-4-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)morpholine](/img/structure/B6040787.png)
![1-[(1-methyl-1H-pyrazol-4-yl)methyl]-3-[3-oxo-3-(1-pyrrolidinyl)propyl]piperidine](/img/structure/B6040799.png)
![2,6-dimethyl-4-[4-(trifluoromethoxy)benzyl]morpholine](/img/structure/B6040806.png)
![6-(2-chlorophenyl)-N-(1,4-dioxan-2-ylmethyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide](/img/structure/B6040812.png)
![[2-(4-morpholinylmethyl)phenyl]amine sulfate dihydrate](/img/structure/B6040818.png)